3-Bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride
Beschreibung
3-Bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride is a halogenated sulfonyl chloride derivative with a bromine atom at position 3 and a difluoromethoxy group at position 5 of the benzene ring. Its molecular formula is C₇H₄BrClF₂O₃S, and it serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds. The bromine substituent enhances electrophilic reactivity, while the difluoromethoxy group contributes to electronic modulation and metabolic stability, making it valuable in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C7H4BrClF2O3S |
|---|---|
Molekulargewicht |
321.52 g/mol |
IUPAC-Name |
3-bromo-5-(difluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H4BrClF2O3S/c8-4-1-5(14-7(10)11)3-6(2-4)15(9,12)13/h1-3,7H |
InChI-Schlüssel |
OKTZKKWIRYIRMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Br)OC(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-bromo-5-(difluoromethoxy)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The bromine and difluoromethoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Catalysts: Lewis acids like AlCl3 or FeBr3 for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals
Medicine: Utilized in the development of new drugs and therapeutic agents
Industry: Applied in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 3-Bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Electronic Comparison
Key Observations :
- Steric Influence : Compounds with benzyloxy substituents (e.g., ) exhibit steric hindrance, reducing accessibility for reactions at the sulfonyl chloride group.
- Lipophilicity: Bromine in the target compound increases lipophilicity (logP ~2.8 estimated) compared to non-brominated analogues (e.g., logP ~1.9 for ), impacting membrane permeability in biological applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
